2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline
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Overview
Description
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a radical trifluoromethylation process, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Coupling Reactions: The phenyl ring with the trifluoromethyl group is then coupled with the triazole ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the nitro derivatives formed from oxidation.
Substitution: The phenyl ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are frequently used.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and reduced triazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity and stability.
Mechanism of Action
The mechanism of action of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall bioactivity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}methanol
- 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}ethanol
- 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline stands out due to the presence of the aniline group, which can significantly influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the triazole ring also provides a unique set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H11F3N4 |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2,(H,20,21,22) |
InChI Key |
UDDMAKLOAYJECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)N |
Origin of Product |
United States |
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